Methyl 2-chloro-2-(thiophen-3-yl)acetate
Overview
Description
Methyl 2-chloro-2-(thiophen-3-yl)acetate is a chemical compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the refluxing of 3-Thiophene acetic acid in methanol with a few drops of concentrated H2SO4 for 24 hours . This process prevents extensive oxidative decomposition of the –COOH group through polymerization .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a methyl acetate group via a carbon atom . The presence of the chlorine atom on the same carbon atom as the acetate group makes it a chloroacetate .Scientific Research Applications
Synthesis and Material Development
Methyl 2-chloro-2-(thiophen-3-yl)acetate has been utilized in various synthetic pathways and material development processes. The compound serves as an intermediate in the synthesis of complex organic compounds and materials with potential applications in various fields.
Drug Intermediate Synthesis : It has been used in the preparation of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, showcasing its role in the pharmaceutical sector (Min, 2015).
Organic Synthesis : The compound has been involved in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it is used in the synthesis of Clopidogrel Sulfate through a series of reactions involving esterification, optical resolution, and condensation (Hu Jia-peng, 2012).
Material Science : In material science, this compound derivatives are used in the development of responsive DNA-binding polymers, such as water-soluble cationic polythiophene derivatives. These materials have potential applications as theranostic gene delivery vehicles, indicating its use in biotechnology and medical research (Carreon et al., 2014).
Chemical Analysis and Quality Control
This compound is also significant in the analytical aspect of chemical research, particularly in the analysis of pharmaceutical intermediates.
- Chiral Liquid Chromatography : It is used in the development of chiral liquid chromatographic methods for determining the enantiomeric purity of pharmaceutical intermediates. This is crucial in ensuring the quality and efficacy of pharmaceutical products (Zacharis & Vastardi, 2015).
Biomedical Research
This compound and its derivatives find applications in biomedical research, exploring their biological activities and potential therapeutic uses.
- Antimicrobial Activities : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, indicating its importance in the development of new antimicrobial agents. This includes studies on 4-thiazolidinones and 2-azetidinones derivatives, showcasing their potential in combating various bacterial and fungal strains (N. Patel & Minesh D. Patel, 2017).
Environmental and Industrial Applications
The compound is involved in environmental and industrial processes, particularly in the recovery and reuse of chemicals, indicating its role in sustainable practices.
- Chemical Recovery : It is used in the recovery of acetic acid from industrial processes, showcasing its role in promoting environmental sustainability and cost-effectiveness in industrial operations (Wang Tian-gui, 2006).
Properties
IUPAC Name |
methyl 2-chloro-2-thiophen-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZACWNBGIHSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.